molecular formula C10H15NOS B1338736 S-Benzyl-L-cysteinol CAS No. 85803-43-6

S-Benzyl-L-cysteinol

Cat. No.: B1338736
CAS No.: 85803-43-6
M. Wt: 197.3 g/mol
InChI Key: AUOITUNWAPLMBM-SNVBAGLBSA-N
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Description

®-2-Amino-3-(benzylthio)propan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group, a benzylthio group, and a hydroxyl group attached to a three-carbon backbone. The presence of the chiral center at the second carbon atom makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(benzylthio)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-2-Amino-3-hydroxypropan-1-ol.

    Thioether Formation: The hydroxyl group is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with a benzylthiol to introduce the benzylthio group.

    Purification: The product is purified using chromatographic techniques to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: ®-2-Amino-3-(benzylthio)propan-1-ol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding amino alcohol.

    Substitution: The hydroxyl group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Alcohols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Chemistry:

    Stereochemical Studies: The chiral nature of ®-2-Amino-3-(benzylthio)propan-1-ol makes it valuable for studying stereochemical effects in reactions.

    Ligand Synthesis: It can be used as a building block for synthesizing chiral ligands for asymmetric catalysis.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Protein Interactions: It can be used to study interactions with proteins and other biomolecules.

Medicine:

    Drug Development: The compound’s structure can be modified to develop potential therapeutic agents.

    Pharmacological Studies: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

    Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.

Comparison with Similar Compounds

    (S)-2-Amino-3-(benzylthio)propan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-Amino-3-(methylthio)propan-1-ol: A similar compound with a methylthio group instead of a benzylthio group.

    2-Amino-3-(phenylthio)propan-1-ol: A compound with a phenylthio group, which may exhibit different chemical and biological properties.

Uniqueness: ®-2-Amino-3-(benzylthio)propan-1-ol is unique due to its specific stereochemistry and the presence of the benzylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOITUNWAPLMBM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516548
Record name (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85803-43-6
Record name (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the study's findings on (R)-2-Amino-3-(benzylthio)propan-1-ol in the context of α-glucosidase inhibition?

A1: The study investigated a series of 2-cyano-6-oxazolopiperidine derivatives as potential inhibitors of glycosidases, including α-glucosidase. Researchers found that the diastereomer derived from (R)-2-Amino-3-(benzylthio)propan-1-ol exhibited the most potent inhibitory activity against α-glucosidase with a Ki of 77mM []. This finding suggests that incorporating (R)-2-Amino-3-(benzylthio)propan-1-ol into the structure of these piperidine derivatives can significantly influence their ability to inhibit α-glucosidase. This information is valuable for further developing more potent and selective α-glucosidase inhibitors, which hold therapeutic potential for managing conditions like type 2 diabetes.

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